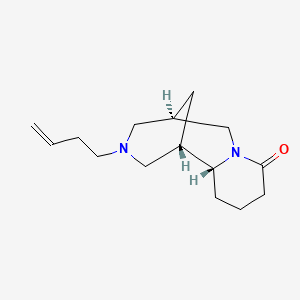
Tetrahydrorhombifoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrorhombifoline is a quinolizidine alkaloid found in the aerial parts of the plant Genista vuralii A. Duran & H. Dural (Fabaceae). This compound is known for its antibacterial and antifungal properties . It has a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrorhombifoline involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of quinolizidine derivatives, which undergo cyclization reactions to form the desired compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrorhombifoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Applications De Recherche Scientifique
Tetrahydrorhombifoline has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of quinolizidine alkaloids and their derivatives.
Biology: The compound’s antibacterial and antifungal properties make it a subject of interest in microbiological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial agents.
Industry: this compound is used in the synthesis of other bioactive compounds and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of Tetrahydrorhombifoline involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This results in the antibacterial and antifungal effects observed. The molecular targets include membrane proteins and enzymes critical for cell survival .
Comparaison Avec Des Composés Similaires
Sparteine: Another quinolizidine alkaloid with antiarrhythmic properties.
Lupanine: Known for its potential therapeutic applications.
Angustifoline: Shares structural similarities but differs in its biological activity.
Albine: A tricyclic molecule with distinct functional groups.
Uniqueness: Tetrahydrorhombifoline is unique due to its specific structural configuration and the presence of a butenyl side chain, which contributes to its distinct biological activities. Its combination of antibacterial and antifungal properties sets it apart from other quinolizidine alkaloids .
Propriétés
Numéro CAS |
3382-84-1 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C15H24N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,12-14H,1,3-11H2/t12-,13+,14-/m1/s1 |
Clé InChI |
OKTIETCHYDTVGN-HZSPNIEDSA-N |
SMILES isomérique |
C=CCCN1C[C@H]2C[C@@H](C1)[C@H]3CCCC(=O)N3C2 |
SMILES canonique |
C=CCCN1CC2CC(C1)C3CCCC(=O)N3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
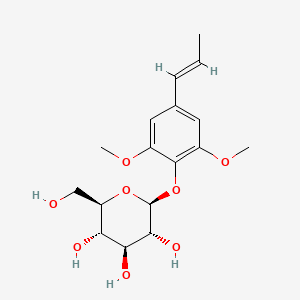
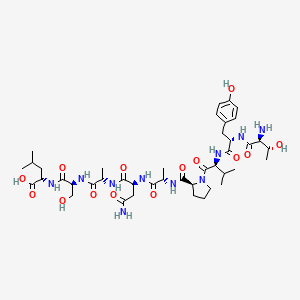

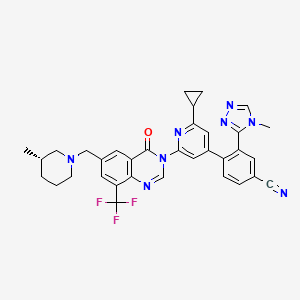
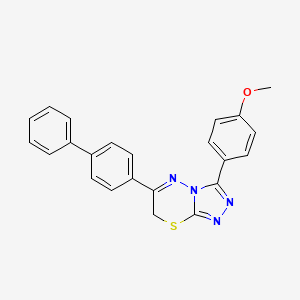
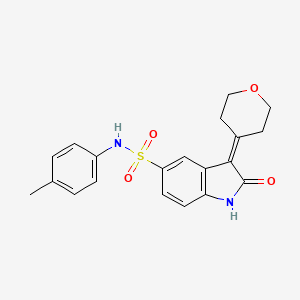

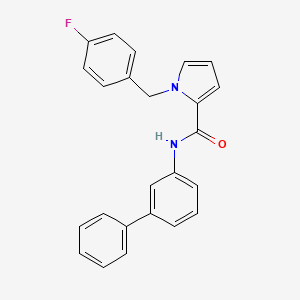

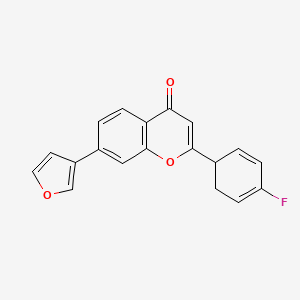
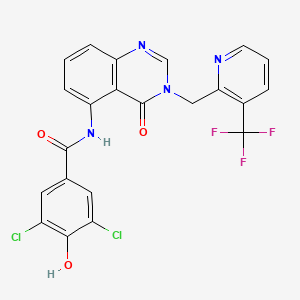
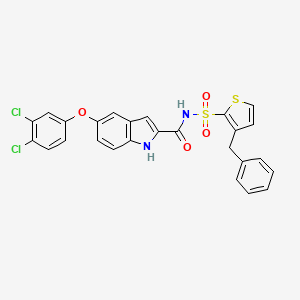
![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
